

6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-hydroxypyrazine-2-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-bromo-3-hydroxypyrazine-2-carboxamide**, a key chemical intermediate in the synthesis of the antiviral medication Favipiravir. This guide covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, presenting data in a format tailored for scientific and research applications.

Chemical Identity and Properties

6-Bromo-3-hydroxypyrazine-2-carboxamide is a pyrazinecarboxamide derivative.^[1] Its primary significance lies in its role as a crucial building block for the synthesis of Favipiravir (T-705), a potent antiviral agent effective against a wide range of RNA viruses.^{[2][3]} The compound is also known by the synonyms 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide and 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide.^{[4][5]}

Physicochemical Data

The fundamental properties of **6-bromo-3-hydroxypyrazine-2-carboxamide** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	259793-88-9	[4][6][7]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[6][8][9]
Molecular Weight	218.01 g/mol	[6][9][10]
Purity	≥97-98% (Commercially available)	[6][9]
SMILES	<chem>NC(=O)c1nc(Br)cnc1O</chem>	[6][9]
Topological Polar Surface Area (TPSA)	89.1 Å ²	[9]
logP	0.0436	[9]
Hydrogen Bond Acceptors	4	[9]
Hydrogen Bond Donors	2	[9]
Rotatable Bonds	1	[9]

Chemical Structure

The molecular structure of **6-bromo-3-hydroxypyrazine-2-carboxamide** features a pyrazine ring substituted with bromine, hydroxyl, and carboxamide functional groups.

Fig. 1: Chemical Structure of **6-Bromo-3-hydroxypyrazine-2-carboxamide**

Synthesis and Experimental Protocols

6-Bromo-3-hydroxypyrazine-2-carboxamide is synthesized via the bromination of its precursor, 3-hydroxypyrazine-2-carboxamide. This reaction is a critical step in multi-step synthetic routes to Favipiravir.

General Synthesis Pathway

The logical workflow for the synthesis is outlined below. The process begins with the readily available precursor and introduces a bromine atom at the 6-position of the pyrazine ring.

Fig. 2: General Synthesis Workflow

Detailed Experimental Protocol

The following protocol is based on methods described in the patent literature for the preparation of **6-bromo-3-hydroxypyrazine-2-carboxamide**.[\[11\]](#)

Materials:

- (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium (or 3-hydroxypyrazine-2-carboxamide)
- Acetonitrile
- Phosphoric acid or Acetic Acid
- Liquid Bromine
- Nitrogen gas

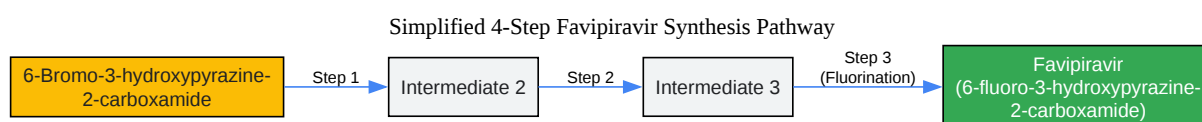
Procedure:

- Add 560 mL of acetonitrile to a 1000 mL three-neck flask.
- Under stirring and a nitrogen atmosphere, add 80g of (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium.
- Control the temperature of the reaction solution to between 10-20 °C.
- Slowly add 9g of phosphoric acid to adjust the pH of the reaction solution to approximately 6.0.
- Proceed with the bromination step by adding a brominating agent, such as liquid bromine (1.07g per gram of the starting intermediate).
- After the reaction is complete, the product is typically isolated through filtration.
- The resulting wet product is dried in an oven at 65 °C to yield the final **6-bromo-3-hydroxypyrazine-2-carboxamide**.

Yield: This method has been reported to achieve a yield of approximately 80.6%.^[11]

Role in Drug Development

The primary application of **6-bromo-3-hydroxypyrazine-2-carboxamide** is as a starting material in an efficient, four-step synthesis of Favipiravir.^{[12][13]} This synthetic route offers a significant improvement over earlier, longer protocols, making it more viable for industrial-scale production.^{[2][12]}



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Fig. 3: Role as a Key Intermediate in Favipiravir Synthesis

Biological Activity

While its main role is that of a synthetic intermediate, **6-bromo-3-hydroxypyrazine-2-carboxamide** has been noted for its own potential biological activities.

- **Antiviral Potential:** Some sources suggest it may have applications as an antiviral drug for the treatment of HIV.^[14] The proposed mechanism of action involves the inhibition of viral polymerase, thereby blocking the synthesis of viral proteins and RNA.^[14]
- **Precursor to Favipiravir:** As a precursor to Favipiravir, it is integral to the production of a drug with proven activity against numerous RNA viruses, including influenza, Ebola, and Zika viruses.^{[2][3]} Favipiravir itself is a prodrug that is metabolized into its active form, which then selectively inhibits viral RNA-dependent RNA polymerase.^{[1][15]}

Conclusion

6-Bromo-3-hydroxypyrazine-2-carboxamide is a chemical compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined synthesis and critical role as a key intermediate in modern, efficient routes to the antiviral drug Favipiravir underscore its

importance. Further investigation into its intrinsic antiviral properties may open new avenues for therapeutic development. This guide provides the core technical information required by professionals engaged in antiviral drug discovery and process chemistry.

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